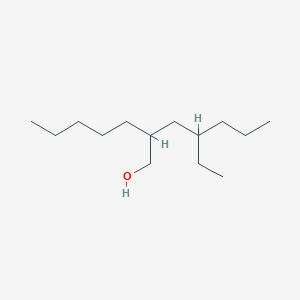
4-Ethyl-2-pentylheptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-pentylheptan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a branched structure with a hydroxyl group (-OH) attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pentylheptan-1-OL can be achieved through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes such as:
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-pentylheptan-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
4-Ethyl-2-pentylheptan-1-OL has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-pentylheptan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
4-Ethyl-2-pentylheptan-1-OL can be compared with other similar compounds such as:
2-Ethylhexanol: Another branched alcohol with similar chemical properties but different applications.
3-Methyl-1-butanol: A branched alcohol used in the production of flavors and fragrances.
2-Pentanol: A secondary alcohol with different reactivity and applications .
These compounds share similar structural features but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
90684-11-0 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
4-ethyl-2-pentylheptan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-10-14(12-15)11-13(6-3)9-5-2/h13-15H,4-12H2,1-3H3 |
InChI Key |
AAZNSFIBMRRQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CC)CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
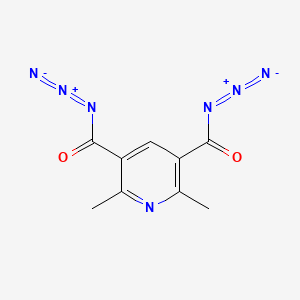
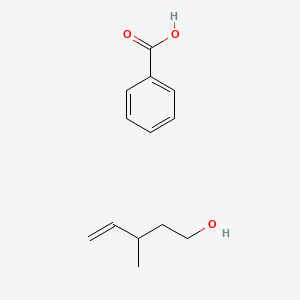
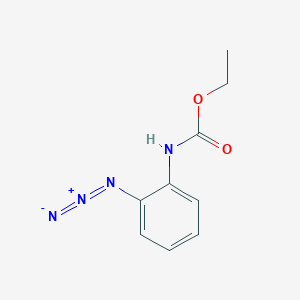
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
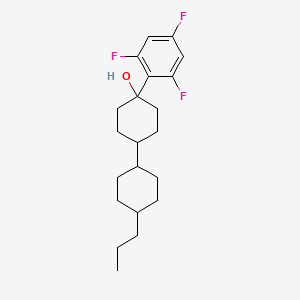
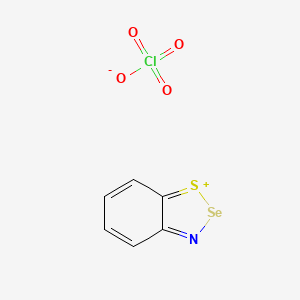
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
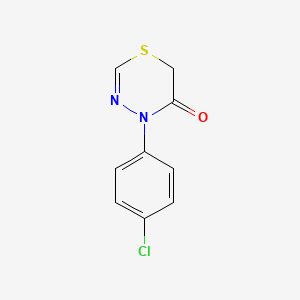
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
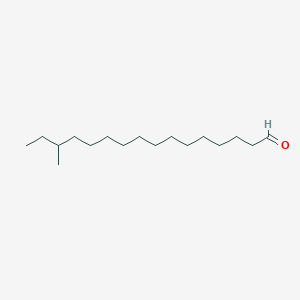
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
